REACTION_CXSMILES
|
OCC[N+](C)(C)C.[F:8][C:9]([F:19])([F:18])[C:10]1[CH:11]=[C:12]([NH:16][NH2:17])[CH:13]=[CH:14][CH:15]=1.[C:20](#[N:23])[CH:21]=[CH2:22].Cl.C.[OH-].[Na+]>>[F:8][C:9]([F:18])([F:19])[C:10]1[CH:11]=[C:12]([N:16]2[CH2:22][CH2:21][C:20]([NH2:23])=[N:17]2)[CH:13]=[CH:14][CH:15]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)NN)(F)F
|
Name
|
|
Quantity
|
6.63 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 95° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Under ice-cooling
|
Type
|
TEMPERATURE
|
Details
|
for cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixed solution of hexane and ethyl acetate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)N1N=C(CC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.27 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |